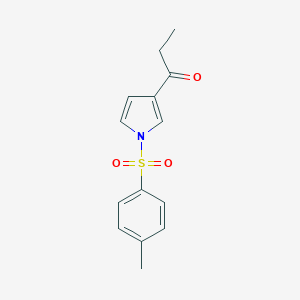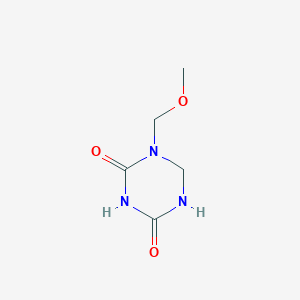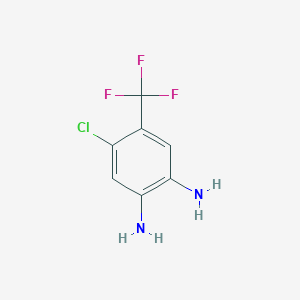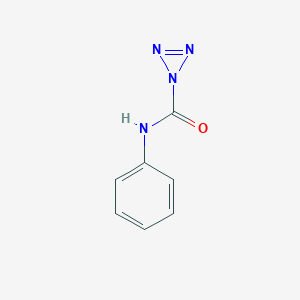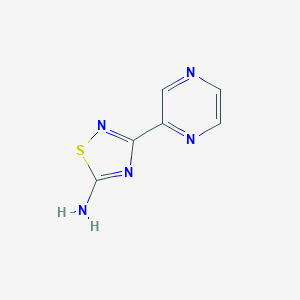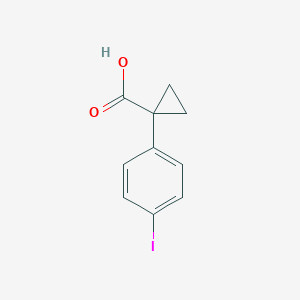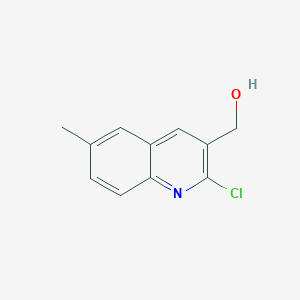
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as TFMPP, is a psychoactive drug that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, TFMPP has also been studied extensively for its potential therapeutic applications in scientific research.
Mecanismo De Acción
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is believed to exert its effects on the brain by acting as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine receptors and adrenergic receptors. The exact mechanism of action of 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is not fully understood, but it is thought to modulate neurotransmitter release and affect neuronal activity.
Biochemical and Physiological Effects:
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, alterations in neuronal activity, and changes in gene expression. 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has also been shown to affect various physiological processes, such as blood pressure, heart rate, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-established pharmacological profile. It is also relatively stable and can be stored for long periods of time. However, 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is not without limitations. It has low potency and efficacy compared to other drugs, and its effects can be variable and difficult to replicate.
Direcciones Futuras
There are several potential future directions for research on 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone. One area of interest is its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as a tool for studying the mechanisms of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications of 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone in scientific research.
Métodos De Síntesis
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone can be synthesized from 3,4,5-trimethoxybenzaldehyde and piperazine through a series of chemical reactions. This process involves the use of reagents such as acetic anhydride, sodium acetate, and hydrochloric acid. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a useful tool for studying the mechanisms of these receptors and their role in various neurological disorders.
Propiedades
Número CAS |
17766-68-6 |
|---|---|
Nombre del producto |
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone |
Fórmula molecular |
C21H26N2O5 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-8-6-5-7-16(17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
Clave InChI |
VZXZRWMCGPZELL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Otros números CAS |
17766-68-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



